B-(2-Thienylmethyl)boronic acid
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Overview
Description
B-(2-Thienylmethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienylmethyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. The thienyl group, derived from thiophene, adds unique properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-(2-Thienylmethyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of boric esters and other reagents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
B-(2-Thienylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound, where the thienyl group is coupled with another aromatic ring .
Scientific Research Applications
B-(2-Thienylmethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-(2-Thienylmethyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other nucleophilic groups, forming reversible covalent bonds that are useful for sensing and detection .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
Thiophene-2-boronic acid: Similar to B-(2-Thienylmethyl)boronic acid but with the boronic acid group directly attached to the thiophene ring.
Benzylboronic acid: Features a benzyl group instead of a thienyl group.
Uniqueness
This compound is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where the thiophene ring’s electronic properties are advantageous, such as in the development of organic electronic materials and specific biological probes .
Properties
CAS No. |
1350512-47-8 |
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Molecular Formula |
C5H7BO2S |
Molecular Weight |
141.99 g/mol |
IUPAC Name |
thiophen-2-ylmethylboronic acid |
InChI |
InChI=1S/C5H7BO2S/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2 |
InChI Key |
PNGCCCYTSUJIJO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=CS1)(O)O |
Origin of Product |
United States |
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